molecular formula C19H15FN4O2S2 B2476914 5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 847192-10-3

5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2476914
CAS No.: 847192-10-3
M. Wt: 414.47
InChI Key: HTCAZSKMZZATIT-UHFFFAOYSA-N
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Description

5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with multiple functional groups, including a fluorophenyl group, a thiophene ring, and a diazino-pyrimidine core. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the diazino-pyrimidine core, followed by the introduction of the thiophene ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The thiophene ring can undergo coupling reactions with other aromatic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the thiophene ring can participate in π-π stacking interactions. The diazino-pyrimidine core can form hydrogen bonds with various biological molecules, influencing their activity. These interactions can modulate the function of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione include other heterocyclic compounds with similar functional groups, such as:

  • 5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 5-{[(3-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

These compounds share similar structural features but differ in the halogen substituent on the phenyl group. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of the fluorinated derivative.

Properties

IUPAC Name

5-[(3-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S2/c1-23-16-14(18(25)24(2)19(23)26)17(22-15(21-16)13-7-4-8-27-13)28-10-11-5-3-6-12(20)9-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCAZSKMZZATIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC(=CC=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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